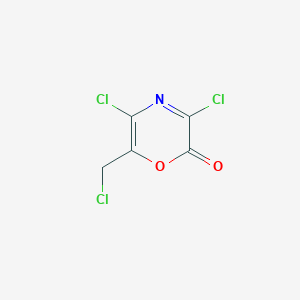
2-(三甲基硅基)乙磺酰胺
描述
2-(Trimethylsilyl)ethanesulfonamide, also known as SES-NH2, is a useful reagent for introducing a SES-protected nitrogen functionality, which can be cleaved with a fluoride ion . It is a source of nucleophilic nitrogen that can react in various ways with electrophiles prior to the removal of the SES group with a fluoride ion .
Synthesis Analysis
The synthesis of 2-(Trimethylsilyl)ethanesulfonamide has been reported in several studies . For instance, Griffith and Danishefsky synthesized it by bubbling ammonia gas through a stirred solution of SES-Cl in dichloromethane at 0 °C .Molecular Structure Analysis
The molecular formula of 2-(Trimethylsilyl)ethanesulfonamide is C5H15NO2SSi . Its molecular weight is 181.33 g/mol . The InChI string isInChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) . Chemical Reactions Analysis
2-(Trimethylsilyl)ethanesulfonamide is used in various chemical reactions . It acts as an ammonia substitute in the palladium-catalyzed amination of aryl bromides and aryl chlorides . It can also be used in iminations reactions, synthesis of azamacrocycles, aza-Baylis–Hillman reaction, synthesis of aziridines, and synthesis of important biologically active compounds .Physical And Chemical Properties Analysis
2-(Trimethylsilyl)ethanesulfonamide is a solid substance . It has a melting point of 81-87 °C . It has a topological polar surface area of 68.5 Ų and a complexity of 187 .科学研究应用
Amine Protection and Derivatization
SES-NH₂ serves as a versatile reagent for introducing a SES-protected nitrogen functionality in organic synthesis. By reacting with primary and secondary amines, it forms stable silyl derivatives. These derivatives protect the amine group during subsequent reactions, preventing unwanted side reactions. The silyl group can be selectively removed using fluoride ion, allowing controlled deprotection and access to the original amine functionality .
作用机制
Target of Action
The primary target of 2-(Trimethylsilyl)ethanesulfonamide is nitrogen-containing compounds. It serves as a useful reagent for the introduction of a SES-protected nitrogen functionality .
Mode of Action
2-(Trimethylsilyl)ethanesulfonamide interacts with its targets by introducing a SES-protected nitrogen functionality. This functionality can be cleaved with a fluoride ion . The formation of sulfonamide is usually carried out at low temperatures by reaction of the amine with an excess of SES-Cl in the presence of triethylamine .
Biochemical Pathways
It is known that the compound plays a role in the protection and activation of amines .
Result of Action
The primary result of the action of 2-(Trimethylsilyl)ethanesulfonamide is the introduction of a SES-protected nitrogen functionality into nitrogen-containing compounds. This functionality can later be cleaved with a fluoride ion .
安全和危害
2-(Trimethylsilyl)ethanesulfonamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3) affecting the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
未来方向
2-(Trimethylsilyl)ethanesulfonamide has been highlighted for its multiple qualities and uses in current research . It has been used in the synthesis of a variety of amino compounds and is considered competitive with the tosyl group . Future research may explore more applications of this reagent in the synthesis of biologically active compounds .
属性
IUPAC Name |
2-trimethylsilylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASHBBAFBWNFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15NO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451665 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125486-96-6 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure determined for N-((2R,4S)-2-tert-butyl-5-methyl-4H- 1,3-dioxin-4-yl)-2-(trimethylsilyl)ethanesulfonamide?
A1: The crystal structure analysis of the reaction product between 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2) and rac-2-tert-butyl-5-methyl-4H-1,3-dioxin, facilitated by a rhodium(II) acetate catalyst, was crucial in confirming the relative configuration of the resulting diastereomer. [] This structural information is valuable for understanding the stereoselectivity of the reaction and provides insights into the potential applications of SES-NH2 in synthesizing more complex molecules. []
Q2: What is the main application of 2-(Trimethylsilyl)ethanesulfonamide in organic synthesis?
A2: 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2) serves as a valuable source of nucleophilic nitrogen in organic synthesis. [] It readily reacts with various electrophiles, and the SES group can be selectively removed using fluoride ion, making it a versatile building block for nitrogen-containing compounds. []
Q3: Can you provide an example of how 2-(Trimethylsilyl)ethanesulfonamide has been used to construct complex molecules?
A3: Research has demonstrated the utility of SES-NH2 in building linear and cyclic triamines. [] This method highlights the versatility of SES-NH2 as a synthetic tool for creating complex nitrogen-containing structures relevant to various fields, including medicinal chemistry. []
Q4: What are the key physical properties and solubility characteristics of 2-(Trimethylsilyl)ethanesulfonamide?
A4: 2-(Trimethylsilyl)ethanesulfonamide is a solid at room temperature with a melting point of 85-86 °C. [] It demonstrates good solubility in a variety of organic solvents, including benzene, chloroform, dichloromethane, ether, methanol, and toluene. [] This solubility profile facilitates its use in a range of synthetic transformations.
Q5: What safety precautions should be considered when working with 2-(Trimethylsilyl)ethanesulfonamide?
A5: While 2-(Trimethylsilyl)ethanesulfonamide is generally considered shelf-stable, it is crucial to avoid contact with fluoride sources due to the potential for SES group removal. [] As with any chemical, appropriate safety protocols and personal protective equipment should be employed during handling. Toxicity information is currently limited and should be handled with caution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)



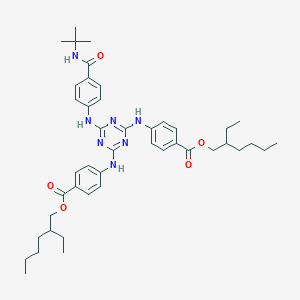
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)

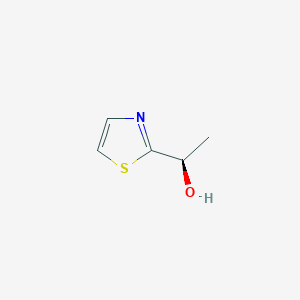
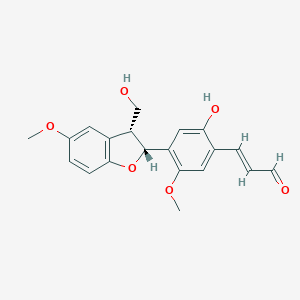
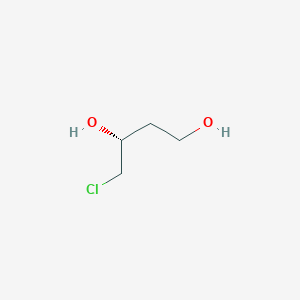
![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)
